Cas no 20114-05-0 (Benzene,1-[(4-methylphenyl)thio]-2,4-dinitro-)

Benzene,1-[(4-methylphenyl)thio]-2,4-dinitro- structure
20114-05-0 structure
Product Name:Benzene,1-[(4-methylphenyl)thio]-2,4-dinitro-
CAS No:20114-05-0
MF:C13H10N2O4S
MW:290.294501781464
CID:285167
PubChem ID:275683
Update Time:2025-04-19

Benzene,1-[(4-methylphenyl)thio]-2,4-dinitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-[(4-methylphenyl)thio]-2,4-dinitro-
    • (2,4-dinitro-phenyl)-p-tolyl ether
    • (2,4-dinitro-phenyl)-p-tolyl sulfide
    • (2,4-Dinitro-phenyl)-p-tolyl-sulfid
    • 2,4-Dinitro-1-(p-tolyloxy)benzene
    • 2',4'-Dinitro-4-methyldiphenylether
    • 2,4-dinitrobenzene p-methylbenzene sulfide
    • 2'.4'-Dinitro-4-methyl-diphenylaether
    • 4-Methyl-2,'4'-dinitrodiphenylether
    • 4-Methylphenyl-2,4-dinitrophenylether
    • AC1L8495
    • NSC404160
    • NSC-122655
    • NSC122655
    • 1-[(4-methylphenyl)sulfanyl]-2,4-dinitrobenzene
    • DTXSID90942142
    • 20114-05-0
    • AKOS008567460
    • Inchi: 1S/C13H10N2O4S/c1-9-2-5-11(6-3-9)20-13-7-4-10(14(16)17)8-12(13)15(18)19/h2-8H,1H3
    • InChI Key: BBYJXKMKDGGATD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 290.0362
  • Monoisotopic Mass: 290.03612798g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 117Ų

Experimental Properties

  • PSA: 86.28

Benzene,1-[(4-methylphenyl)thio]-2,4-dinitro- Related Literature

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